molecular formula C17H16FN5O2 B2656004 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897614-85-6

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No. B2656004
M. Wt: 341.346
InChI Key: OZQUCHSKXZXRCR-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, also known as FMTAM, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrazole-based compounds, which have been shown to exhibit a wide range of biological activities. FMTAM has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research explores the metabolic pathways of chloroacetamide herbicides in human and rat liver microsomes, highlighting the complex metabolic activation pathways leading to carcinogenic compounds. This study could provide a framework for understanding how similar compounds, including acetamide derivatives, undergo metabolic transformations and their potential implications for carcinogenicity (Coleman et al., 2000).

Radiosynthesis of PET Radioligands

The development of novel PET radioligands, such as DPA-714 for imaging the translocator protein (18 kDa), showcases the potential of acetamide derivatives in creating diagnostic tools for neuroinflammation and other pathologies (Dollé et al., 2008).

Potential Antipsychotic Agents

The synthesis and pharmacological evaluation of acetamide derivatives for their antipsychotic-like profile without interacting with dopamine receptors offer insights into the development of new therapeutic agents. This research demonstrates the potential application of acetamide derivatives in creating safer antipsychotic medications (Wise et al., 1987).

Anion Coordination Chemistry

The study of amide derivatives in anion coordination highlights the structural diversity and potential application of acetamide derivatives in developing new materials with specific chemical properties. Such research can lead to advancements in materials science and molecular engineering (Kalita & Baruah, 2010).

Anti-inflammatory Activity

Research on N-(3-chloro-4-fluorophenyl) acetamide derivatives demonstrates their significant anti-inflammatory activity. This suggests the therapeutic potential of acetamide derivatives in designing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-25-15-8-6-14(7-9-15)23-16(20-21-22-23)11-19-17(24)10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQUCHSKXZXRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

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